

The Environmental Journey of 4-Nitropyrene: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitropyrene

Cat. No.: B1202641

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An in-depth examination of the environmental fate, transport, and metabolic pathways of the genotoxic pollutant **4-Nitropyrene**.

Introduction

4-Nitropyrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) primarily found in the particulate emissions from diesel engines.^{[1][2]} While not produced for commercial applications beyond research purposes, its presence in the environment is of significant concern due to its classification as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.^{[1][3][4]} This technical guide provides a comprehensive overview of the environmental fate and transport of **4-nitropyrene**, detailing its physical and chemical properties, degradation pathways, mobility in various environmental compartments, and the experimental methodologies used for its study.

Data Presentation: Core Properties and Environmental Concentrations

A compound's behavior in the environment is fundamentally governed by its physical and chemical properties. The following tables summarize key quantitative data for **4-nitropyrene**.

Table 1: Physical and Chemical Properties of **4-Nitropyrene**

Property	Value	Unit	Reference
Molecular Formula	C ₁₆ H ₉ NO ₂	-	[1][2][5]
Molecular Weight	247.25	g/mol	[1][2][6]
Melting Point	190 - 197.5	°C	[1]
Boiling Point	472	°C	[1]
Vapour Pressure	4.4 x 10 ⁻⁶ (at 25 °C)	Pa	[1]
Water Solubility (log ₁₀ WS)	-6.95	mol/L	[6]
Octanol/Water Partition Coefficient (logP _{o/w})	4.492	-	[6]
Henry's Law Constant	2.5 x 10 ⁻⁸	atm·m ³ /mol	[2]
Organic Carbon-Water Partition Coefficient (K _{oc})	86,000 (estimated)	L/kg	[2]
Bioconcentration Factor (BCF)	630 (estimated)	-	[2]

Table 2: Reported Environmental Concentrations of **4-Nitropyrene**

Sample Type	Location	Concentration	Unit	Reference
Airborne Particulate Matter (SRM 1649a)	Washington, DC, USA	5.5 ± 0.6	ng/g	[1]
Airborne Particulate Matter (SRM 1648a)	-	6.0 ± 0.9	ng/g	[1]
Urban Air	Marseille, France	0.7 - 2.6 (Median: 1.4)	pg/m ³	[1]
Suburban Air	Marseille, France	0.1 - 1.2 (Median: 0.6)	pg/m ³	[1]
Rural Air	Marseille, France	< 0.1	pg/m ³	[1]
Precipitation Water	Kanazawa, Japan	0.030	pmol/L	[1]
Airborne Particulates	Kanazawa, Japan	2 - 1400	ng/g	[1]

Environmental Fate and Transport

The environmental fate of **4-nitropyrene** describes the chemical and biological transformations it undergoes, while its transport refers to its movement through different environmental media.

Atmospheric Fate

Due to its very low vapor pressure, **4-nitropyrene** exists almost exclusively in the particulate phase in the atmosphere.[2] Its primary source is direct emission from combustion sources, particularly diesel exhaust.[1][2] While photochemical formation in the atmosphere is considered a possibility, it is thought to be a very slow process.[1] Transport in the atmosphere is therefore tied to the movement of particulate matter, and removal occurs via wet or dry deposition.[2]

Aquatic Fate

If released into water, **4-nitropyrene** is expected to adsorb strongly to suspended solids and sediment, a behavior predicted by its high estimated Koc value.[2] Its low water solubility and low Henry's Law constant indicate that volatilization from water surfaces is not a significant fate process.[2] Hydrolysis is also not expected to be an important environmental fate process as the molecule lacks functional groups that hydrolyze under typical environmental conditions.[2]

Terrestrial Fate

In the soil compartment, **4-nitropyrene** is expected to have no mobility based on its high estimated Koc.[2] It will bind tightly to soil organic matter.[7][8][9] Volatilization from moist or dry soil surfaces is not an important process.[2] The primary degradation pathway in soil is expected to be microbial action, although this can be a slow process.

Degradation Pathways

Abiotic Degradation:

- Photodegradation: **4-nitropyrene** contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[2] Laser photolysis studies have shown it can produce a low-lying triplet state and a long-lived pyrenoxy radical.[10]
- Hydrolysis: **4-nitropyrene** is not expected to undergo hydrolysis in the environment.[2]

Biotic Degradation: **4-nitropyrene** is metabolized in vivo through two main pathways: nitroreduction and ring oxidation.[1][2]

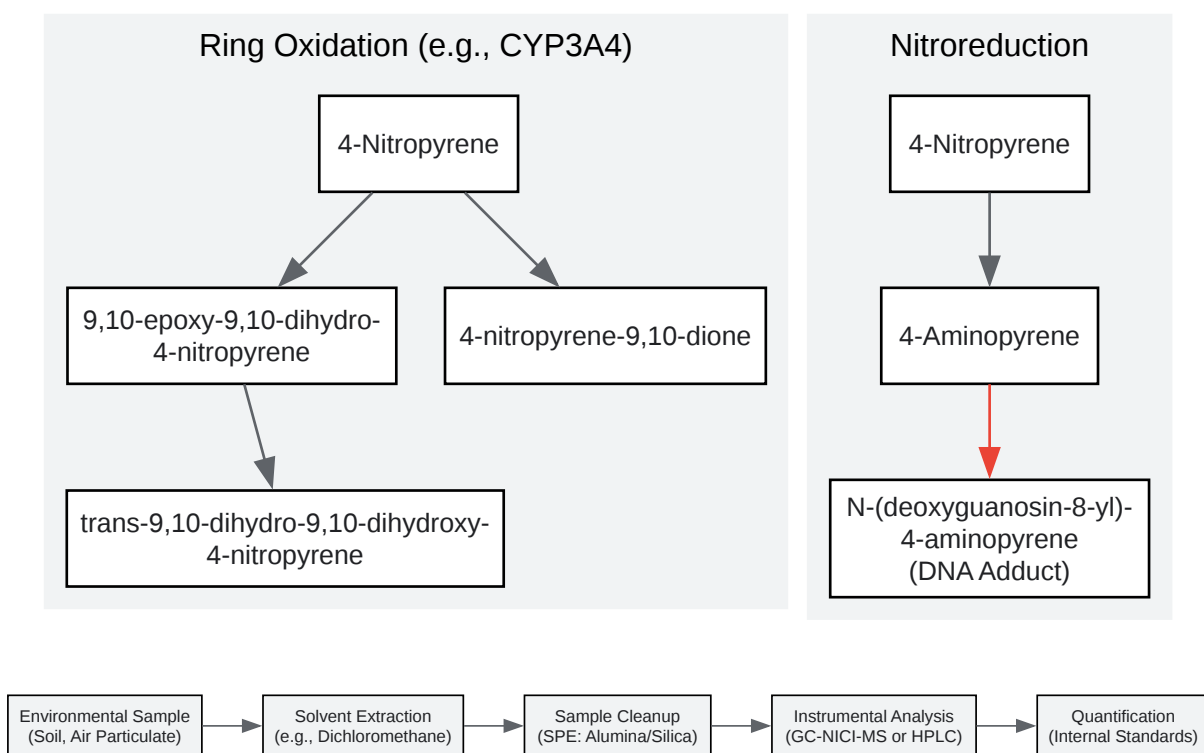
- Nitroreduction: The nitro group is reduced to form 4-aminopyrene. This pathway is considered crucial for its genotoxicity, leading to the formation of DNA adducts like N-(deoxyguanosin-8-yl)-4-aminopyrene.[1]
- Ring Oxidation: Cytochrome P450 enzymes, particularly CYP3A4 in human liver microsomes, metabolize **4-nitropyrene** to various ring-oxidized products.[1] Key metabolites include **4-nitropyrene**-9,10-dione, 9,10-epoxy-9,10-dihydro-**4-nitropyrene**, trans-9,10-dihydro-9,10-dihydroxy-**4-nitropyrene**, and 9(10)-hydroxy-**4-nitropyrene**. [1][2]

- Combined Pathways: A combination of both pathways can occur, leading to metabolites such as 9(10)-hydroxy-4-(acetylamino)pyrene, which can be further conjugated with sulfates and glucuronides for excretion.[1][2]

Bioaccumulation

An estimated Bioconcentration Factor (BCF) of 630 suggests a high potential for bioconcentration in aquatic organisms, provided the compound is not metabolized by the organism.[2]

Mandatory Visualizations



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